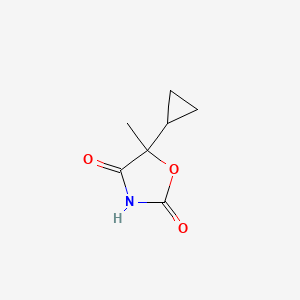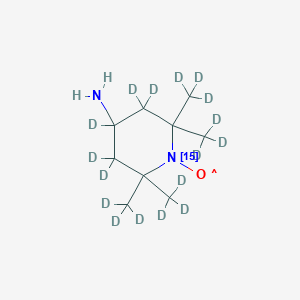
2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride
Übersicht
Beschreibung
2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride, also known as M2OAH, is an organic compound that is widely used in scientific research as a reagent. It is a white crystalline solid that is soluble in water and alcohols, and is relatively stable under normal laboratory conditions. M2OAH is a popular reagent in organic synthesis, and is used in a variety of applications, including pharmaceuticals, fine chemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study conducted by Dighe et al. (2012) describes the synthesis of various compounds, including those related to 2-Methyl-4-(1,3-oxazol-2-yl)aniline, for anti-tubercular activity. These compounds were tested against Mycobacterium tuberculosis, showing the potential use of these chemicals in tuberculosis treatment (Dighe et al., 2012).
Pharmacological Evaluation
Kumar et al. (2017) synthesized a series of compounds related to 2-Methyl-4-(1,3-oxazol-2-yl)aniline, evaluating their antidepressant and antianxiety activities. This study indicates the potential use of these compounds in treating mental health disorders (Kumar et al., 2017).
Optical Properties and Applications
Murthy et al. (2013) researched the nonlinear optical behavior of novel oxazolone derivatives, including structures related to 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Their findings suggest potential applications in optical materials and technologies (Murthy et al., 2013).
Antioxidant Activity
Padma and Gadea (2020) synthesized and evaluated a series of compounds, including derivatives of 2-Methyl-4-(1,3-oxazol-2-yl)aniline, for antioxidant activities. These findings highlight the potential for developing antioxidant therapies (Padma & Gadea, 2020).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines, which include structures similar to 2-Methyl-4-(1,3-oxazol-2-yl)aniline, and evaluated them as potential anticancer and antimicrobial agents. This research provides insights into the development of new pharmaceuticals (Katariya et al., 2021).
Eigenschaften
IUPAC Name |
2-methyl-4-(1,3-oxazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10;/h2-6H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJVVJYFXPWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)






![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)


![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)
